molecular formula C17H15ClN2O2 B5785146 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No.: B5785146
M. Wt: 314.8 g/mol
InChI Key: WKGKVILRBHGZID-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide is an organic compound that features a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide typically involves the following steps:

    Formation of the phenoxyacetamide core: This can be achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyanophenyl group: The intermediate product is then reacted with 2-cyanophenylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide is unique due to the presence of both the cyanophenyl and phenoxyacetamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-7-14(8-12(2)17(11)18)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKVILRBHGZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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